molecular formula C10H6F2O3 B2725149 4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one CAS No. 2089257-15-6

4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one

Cat. No.: B2725149
CAS No.: 2089257-15-6
M. Wt: 212.152
InChI Key: AAVTWUTXGVPZRD-UHFFFAOYSA-N
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Description

  • Molecular Weight: 250.22 g/mol

Synthesis Analysis

The synthesis of this compound involves difluoromethylation reactions. Various methods have been developed for introducing difluoromethyl groups into aromatic compounds and aliphatic multiple C–C bonds. These methods are environmentally benign and can be performed under mild conditions .


Molecular Structure Analysis

The molecular structure of 4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one consists of a chromone scaffold with a difluoromethyl group at the 4-position and a hydroxy group at the 7-position .


Chemical Reactions Analysis

The compound can undergo various chemical reactions, including difluoromethylation reactions. These reactions can introduce difluoromethyl groups into aromatic compounds and aliphatic multiple C–C bonds .


Physical and Chemical Properties Analysis

  • Density : The compound has a density of 0.998 g/cm³ at 25°C .

Scientific Research Applications

Spectral Analysis and Quantum Studies

Spectral analysis and quantum mechanical studies on various pharmaceutically active flavonoid compounds, including structural analogues of 4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one, offer insights into their interactions with graphene, enhancing physicochemical properties. Such research underlines the potential of these compounds in forming molecular self-assemblies with graphene, promising in various scientific applications, particularly in enhancing the efficiency of photovoltaic devices and predicting biological activity through molecular docking studies (Al-Otaibi et al., 2020).

Synthesis and Characterization

The synthesis of difluoromethylthiolated chromen-4-ones using elemental sulfur and ClCF2CO2Na as the difluoromethylthiolating agent has been detailed. This process produces HCF2S-containing 4H-chromen-4-one and 9H-thieno[3,2-b]chromen-9-one derivatives efficiently, underlining a practical and efficient protocol with a focus on cost-effectiveness and availability of starting materials (Zhang et al., 2019).

Facile Synthetic Strategies

A facile and efficient strategy for synthesizing 3-((trifluoromethyl)thio)-4H-chromen-4-one has been developed. This strategy utilizes AgSCF3 and trichloroisocyanuric acid to generate active electrophilic trifluoromethylthio species in situ, showcasing a method that proceeds under mild conditions, demonstrating the potential for broad application in scientific research due to its insensitivity to air and moisture (Xiang & Yang, 2014).

Green Chemistry Approaches

Innovative green chemistry approaches for synthesizing chromen derivatives emphasize the importance of environmentally friendly procedures. One study highlights the synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using Fe3O4@SiO2–imid–PMAn nanoparticles as magnetic catalysts under ultrasonic irradiation or reflux conditions in water. This method boasts advantages such as operational simplicity, excellent yields, short reaction times, and no need for workup or purification, contributing to the development of more sustainable chemical processes (Esmaeilpour et al., 2015).

Anticancer Activity

The in vitro anticancer activity of pyrano[3, 2-c]chromene derivatives has been investigated, revealing that certain derivatives exhibit significant antitumor activity against various cancer cell lines. These compounds have been shown to induce cell cycle arrest and trigger apoptosis, offering valuable insights into the development of new therapeutic agents. The study underscores the importance of structural modifications in enhancing the anticancer efficacy of chromene derivatives, with compounds showing potential as lead structures for cancer therapy development (El-Agrody et al., 2020).

Safety and Hazards

  • Classification : Skin and eye irritant, suspected of causing cancer, may cause drowsiness or dizziness .
  • Precautions : Handle with care, avoid skin and eye contact, use protective equipment, and ensure proper ventilation .

Future Directions

Research on this compound could explore its potential applications in drug development, considering its unique difluoromethyl group and chromone scaffold. Investigating its biological activity and optimizing its synthesis could lead to novel therapeutic agents .

Properties

IUPAC Name

4-(difluoromethyl)-7-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O3/c11-10(12)7-4-9(14)15-8-3-5(13)1-2-6(7)8/h1-4,10,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVTWUTXGVPZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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